N,N'-Bis-Fmoc-D-ornithine
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Overview
Description
N,N’-Bis-Fmoc-D-ornithine: is a derivative of the amino acid ornithine, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-Fmoc-D-ornithine typically involves the protection of the amino groups of D-ornithine with Fmoc groups. This can be achieved through the reaction of D-ornithine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions, ensuring high yields and purity.
Industrial Production Methods: Industrial production of N,N’-Bis-Fmoc-D-ornithine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-Fmoc-D-ornithine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc groups can be removed using a base such as piperidine, revealing the free amino groups.
Coupling Reactions: The free amino groups can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.
Major Products Formed:
Deprotection: The major product is D-ornithine with free amino groups.
Coupling: The major products are peptides with D-ornithine residues incorporated into the sequence.
Scientific Research Applications
N,N’-Bis-Fmoc-D-ornithine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N,N’-Bis-Fmoc-D-ornithine involves the protection of amino groups with Fmoc groups, which can be selectively removed under basic conditions. This allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptide sequences . The Fmoc groups prevent unwanted side reactions during peptide synthesis, ensuring high purity and yield .
Comparison with Similar Compounds
N-α-Fmoc-N-δ-t.-Boc-D-ornithine: Another protected form of D-ornithine used in peptide synthesis.
N-α-Fmoc-N-δ-t.-Boc-L-ornithine: The L-isomer of the compound, also used in peptide synthesis.
Uniqueness: N,N’-Bis-Fmoc-D-ornithine is unique due to its dual Fmoc protection, which provides greater stability and ease of handling during peptide synthesis compared to single Fmoc-protected derivatives . This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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